molecular formula C25H27N5O3S B2963500 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 886926-63-2

2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2963500
CAS RN: 886926-63-2
M. Wt: 477.58
InChI Key: GETSWIMFTFWSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis and Therapeutic Potential

  • A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel benzodifuranyl derivatives, including triazines and oxadiazepines, derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents. The research highlights the importance of novel compound synthesis in developing new drugs with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study by Fadda et al. (2017) involved the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential application of similar compounds in agriculture and pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

  • Research by Hirota et al. (1978) explored reactions of benzyl ketones with formamide or acetamide, leading to the creation of polycyclic N-hetero compounds. Such compounds have implications in medicinal chemistry, where heterocyclic compounds often serve as core structures for drug development (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).

  • Sakai et al. (2022) reported on p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts as versatile reagents for synthesizing N-alkylacetamide and carbamates. These findings could have applications in synthesizing a wide range of pharmaceutical products, showcasing the versatility of such compounds in organic synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

properties

IUPAC Name

2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-17-8-7-9-18(2)24(17)26-23(31)16-34-25-28-27-22(30(25)29-12-5-6-13-29)15-19-10-11-20(32-3)21(14-19)33-4/h5-14H,15-16H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETSWIMFTFWSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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